4-氯-6-甲氧基-2-(甲磺基)嘧啶

描述

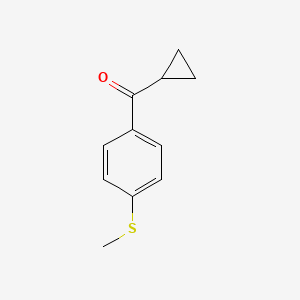

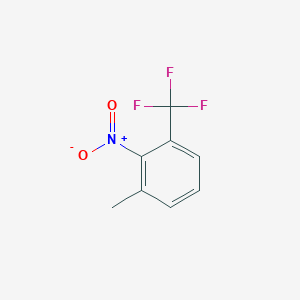

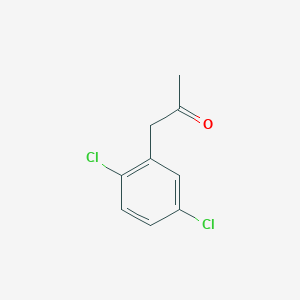

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine is a chemical compound that belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with a chloro group, a methoxy group, and a methylsulfonyl group. This compound is an intermediate that can be used in the synthesis of various derivatives with potential applications in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those related to 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine, involves several steps such as cyclization, methylation, chlorination, methoxylation, and oxidation . For instance, a three-step synthesis of a dimethyl variant of the compound was reported with an overall yield of 75%, starting from acetylacetone and thiourea, followed by methylation and oxidation . Another synthesis approach for a dimethoxy variant reported a total yield of 58.1% with a purity of 98.6% . These methods highlight the versatility and efficiency of the synthetic routes for pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is confirmed using spectroscopic methods such as UV and NMR spectroscopy . Issues of tautomerism and the reactivity of various substituents on the pyrimidine ring are also discussed in the literature . The crystal structures of related compounds have been reported, providing insights into the arrangement of atoms and the geometry of the pyrimidine derivatives .

Chemical Reactions Analysis

Chemoselective reactions of pyrimidine derivatives with amines have been described, where the selectivity of the reaction depends on the nature of the amine and the presence of weak bases . The reactivity of the methylsulfinyl and methylsulfonyl groups towards nucleophiles has been investigated, leading to the synthesis of new pyrimidine derivatives . These studies provide a foundation for understanding the chemical behavior of 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. The solvates of isomeric pyrimidine compounds exhibit different hydrogen-bonded structures, which are determined by the conformation of the substituents and the role of solvent molecules . The herbicidal activity of certain pyrimidine derivatives has been examined, demonstrating the biological relevance of these compounds . Additionally, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine as a new intermediate highlights the importance of optimizing reaction conditions to achieve high yields and purity .

科学研究应用

合成和抗病毒活性

4-氯-6-甲氧基-2-(甲磺基)嘧啶用于合成具有潜在抗病毒活性的各种嘧啶衍生物。例如,已合成该化合物的衍生物,并对其针对人类巨细胞病毒(HCMV)和单纯疱疹病毒1型(HSV-1)的活性进行了测试,尽管结果表明仅有轻微活性和细胞毒性。最活跃的化合物对HCMV的效果略优于阿昔洛韦,但对HSV-1无效。然而,由于活性和细胞毒性之间缺乏分离,这些化合物未被考虑进行进一步研究(Saxena et al., 1988)。

嘧啶衍生物的合成

该化合物还参与了新嘧啶衍生物的合成,如各种研究所示。这包括制备含有氯、甲氧基、乙氧基和苯氧基等各种取代基的衍生物。这些衍生物是从2-氨基-4-氯-5-甲磺基嘧啶衍生物合成的,展示了4-氯-6-甲氧基-2-(甲磺基)嘧啶在合成具有潜在生物应用的一系列化合物方面的多功能性(Kim et al., 1996)。

除草活性

在农业领域,4-氯-6-甲氧基-2-(甲磺基)嘧啶的衍生物显示出了除草活性。例如,特定的衍生物经过测试,在特定浓度下对某些植物如油菜表现出良好的活性,突显了该化合物在除草和农业应用中的潜在用途(Li Gong-chun, 2011)。

微生物对环境的降解

在环境科学领域,研究探讨了微生物(如黑曲霉)对该化合物的衍生物(如氯磺隆乙酯)的降解。这种真菌可以在含有高浓度氯磺隆的最小培养基中存活,并将除草剂降解以获取能量。这种降解通过两个主要途径进行,形成各种代谢产物。这个过程展示了4-氯-6-甲氧基-2-(甲磺基)嘧啶及其衍生物的生态重要性和潜在环境影响(Sharma et al., 2012)。

抗逆转录病毒药物的开发

在药物化学领域,已合成了4-氯-6-甲氧基-2-(甲磺基)嘧啶的衍生物,用于潜在的抗逆转录病毒药物。从位置5取代的2,4-二氨基-6-羟基嘧啶合成的化合物在细胞培养中显示出明显的抑制逆转录病毒复制的活性。一些衍生物在细胞培养中对人类免疫缺陷病毒(HIV)和Moloney小鼠肉瘤病毒诱导的细胞病变表现出强大的活性,突显了该化合物在开发新的抗逆转录病毒药物方面的潜力(Hocková等,2003)。

化学选择性反应

描述了涉及4-氯-6-甲氧基-2-(甲磺酰基)嘧啶的化学选择性反应,展示了其在合成化学中的用途。在这些反应中,各种胺及其衍生物在弱碱存在下选择性地置换不同的基团,展示了该化合物在选择性合成多样化化学结构中的实用性 (Baiazitov et al., 2013)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

属性

IUPAC Name |

4-chloro-6-methoxy-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3S/c1-12-5-3-4(7)8-6(9-5)13(2,10)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNJKRNLPLOTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)S(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547800 | |

| Record name | 4-Chloro-2-(methanesulfonyl)-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine | |

CAS RN |

89466-55-7 | |

| Record name | 4-Chloro-2-(methanesulfonyl)-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)

![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)